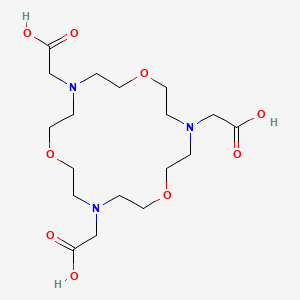
2,2',2''-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid is a complex organic compound with the molecular formula C12H27N3O3. It is known for its unique structure, which includes three oxygen atoms and three nitrogen atoms arranged in a cyclic configuration. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of 1,7,13-trioxa-4,10,16-triazacyclooctadecane as a starting material. The reaction conditions often include the use of solvents such as methanol and catalysts like sodium borohydride (NaBH4) and Raney nickel. The reaction mixture is usually stirred at a temperature range of 15-25°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to monitor and purify the final product .
化学反応の分析
Types of Reactions
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenated compounds. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol and water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Its cyclic structure allows it to act as a chelating agent, binding to metal ions and affecting their reactivity and availability in biological systems .
類似化合物との比較
Similar Compounds
1,7,13-Trioxa-4,10,16-triazacyclooctadecane: A structurally similar compound with similar chemical properties.
1,4,7,10,13,16-Hexaazacyclooctadecane: Another cyclic compound with nitrogen atoms in its structure.
1,7,13-Trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone: A derivative with additional functional groups
Uniqueness
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid is unique due to its specific arrangement of oxygen and nitrogen atoms in a cyclic structure. This configuration provides it with distinctive chemical properties, making it valuable in various scientific research applications .
特性
分子式 |
C18H33N3O9 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
2-[10,16-bis(carboxymethyl)-1,7,13-trioxa-4,10,16-triazacyclooctadec-4-yl]acetic acid |
InChI |
InChI=1S/C18H33N3O9/c22-16(23)13-19-1-7-28-9-3-20(14-17(24)25)5-11-30-12-6-21(15-18(26)27)4-10-29-8-2-19/h1-15H2,(H,22,23)(H,24,25)(H,26,27) |
InChIキー |
HQMSLMXYNLKBAL-UHFFFAOYSA-N |
正規SMILES |
C1COCCN(CCOCCN(CCOCCN1CC(=O)O)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B12845640.png)
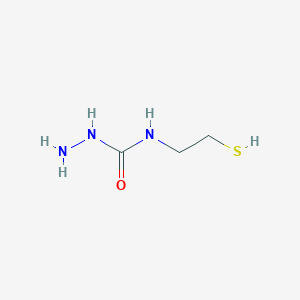
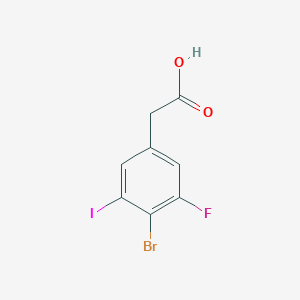
![prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12845647.png)
![8-Bromoimidazo[1,5-a]pyridin-3-amine](/img/structure/B12845654.png)
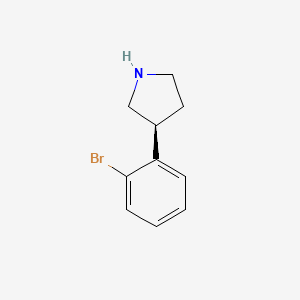
![2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride](/img/structure/B12845657.png)
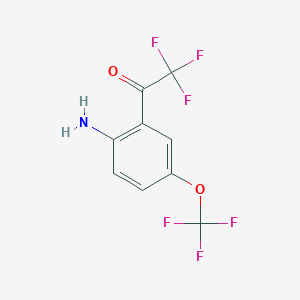
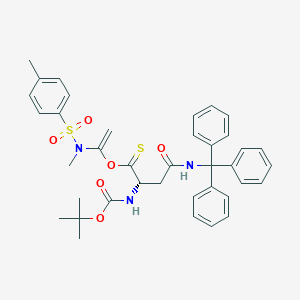
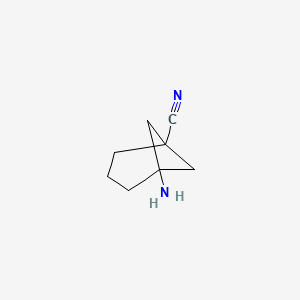
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
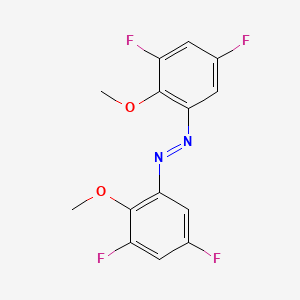
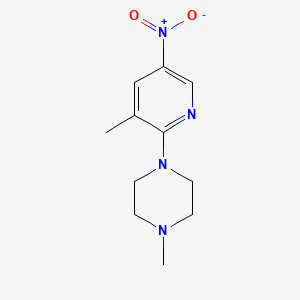
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
